molecular formula C23H18O3 B2391004 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate CAS No. 331459-91-7

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate

Cat. No. B2391004
CAS RN: 331459-91-7
M. Wt: 342.394
InChI Key: PEYFTQHWVHBMKD-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate is a chemical compound . It has gained significant interest in various fields of research.


Synthesis Analysis

The synthesis of phenylacetate involves mixing phenol and acetic acid in a molar ratio of 1:1.1, and simultaneously adding the mixture into pyridine propyl sulfonic acid ionic liquid . The mixed solution is heated in an oil bath, with the temperature controlled to be between 120 and 130 DEG C, and refluxed for 2 to 6 hours . Distillation is performed to remove the unreacted phenol and acetic acid, and the phenylacetate separated at the temperature of between 190 and 195 DEG C is collected .

Scientific Research Applications

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate has been studied for its potential applications in scientific research. It has been used in studies related to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In addition, this compound has been studied for its potential use in drug development and delivery, as well as its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate is not fully understood. However, it is believed that the compound binds to certain proteins in the body and modulates their activity, leading to various physiological effects. In addition, this compound may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as anti-apoptotic and anti-cancer properties. In addition, this compound has been shown to have neuroprotective effects, as well as to modulate the activity of certain enzymes and receptors.

Advantages and Limitations for Lab Experiments

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate is a useful compound for laboratory experiments due to its unique chemical structure. This compound has a low molecular weight, making it easy to synthesize and purify. In addition, its solubility in various solvents makes it ideal for use in a variety of experiments. However, this compound is not as stable as some other compounds and can degrade over time.

Future Directions

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate has potential applications in drug development and delivery, as well as therapeutic applications. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential therapeutic uses. In addition, more research is needed to develop methods for more efficient synthesis and purification of this compound, as well as to explore potential uses in drug delivery systems. Finally, further research is needed to determine the potential side effects of this compound and its potential interactions with other drugs.

Synthesis Methods

4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate can be synthesized from phenylacetic acid and 4-hydroxy-3-methoxybenzaldehyde through a reaction known as a Claisen-Schmidt condensation. In this reaction, the two reactants are combined in an aqueous solution in the presence of a base, such as sodium hydroxide, to form the ester.

properties

IUPAC Name

[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c24-22(20-9-5-2-6-10-20)16-13-18-11-14-21(15-12-18)26-23(25)17-19-7-3-1-4-8-19/h1-16H,17H2/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYFTQHWVHBMKD-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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